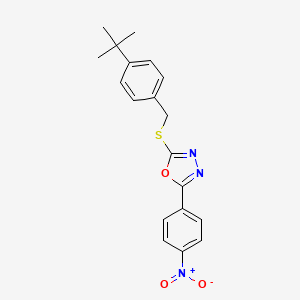

2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazol ist eine komplexe organische Verbindung, die zur Klasse der Oxadiazole gehört. Oxadiazole sind heterocyclische Verbindungen, die einen Sauerstoff- und zwei Stickstoffatome in einem fünfgliedrigen Ring enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer tert-Butylgruppe, einer Benzylthiogruppe und einer Nitrophenylgruppe aus, was sie zu einem Molekül von Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazol umfasst typischerweise mehrere Schritte:

Bildung des Oxadiazolrings: Der Oxadiazolring kann durch Cyclisierung geeigneter Hydrazide mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Benzylthiogruppe: Die Benzylthiogruppe kann durch nucleophile Substitutionsreaktionen eingeführt werden, bei denen eine Thiolgruppe mit einem Benzylhalogenid reagiert.

Anlagerung der tert-Butylgruppe: Die tert-Butylgruppe kann durch Alkylierungsreaktionen unter Verwendung von tert-Butylhalogeniden in Gegenwart einer starken Base eingeführt werden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchfluss-Mikroreaktorsystemen umfassen, die sich als effizienter und nachhaltiger für chemische Prozesse erwiesen haben .

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom in der Benzylthiogruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Die Nitrogruppe in der Verbindung kann unter geeigneten Bedingungen mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Benzylposition.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Häufige Reduktionsmittel umfassen Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

Substitution: Häufige Nucleophile umfassen Thiole und Amine, und Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) durchgeführt.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.

Medizin: Die Forschung läuft, um ihr Potenzial als therapeutisches Mittel aufgrund ihrer einzigartigen strukturellen Merkmale zu untersuchen.

Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere und Farbstoffe.

Wirkmechanismus

Der Wirkmechanismus von 2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazol hängt von seiner spezifischen Anwendung ab:

Biologische Aktivität: Die Verbindung kann mit verschiedenen molekularen Zielstrukturen interagieren, wie z. B. Enzymen oder Rezeptoren, was zu einer Inhibition oder Aktivierung spezifischer Pfade führt. So kann seine antimikrobielle Aktivität eine Störung von bakteriellen Zellmembranen oder die Inhibition essentieller Enzyme beinhalten.

Chemische Reaktivität: Das Vorhandensein von elektronenziehenden und elektronenschiebenden Gruppen im Molekül kann seine Reaktivität beeinflussen, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common nucleophiles include thiols and amines, and reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application:

Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Chemical Reactivity: The presence of electron-withdrawing and electron-donating groups in the molecule can influence its reactivity, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-((4-(tert-Butyl)benzyl)thio)-5-phenyl-1,3,4-oxadiazol: Ähnliche Struktur, jedoch ohne die Nitrogruppe.

2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazol: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer tert-Butylgruppe.

Einzigartigkeit

Das Vorhandensein sowohl der tert-Butylgruppe als auch der Nitrophenylgruppe in 2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazol verleiht einzigartige sterische und elektronische Eigenschaften, was es von anderen ähnlichen Verbindungen unterscheidet.

Eigenschaften

Molekularformel |

C19H19N3O3S |

|---|---|

Molekulargewicht |

369.4 g/mol |

IUPAC-Name |

2-[(4-tert-butylphenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C19H19N3O3S/c1-19(2,3)15-8-4-13(5-9-15)12-26-18-21-20-17(25-18)14-6-10-16(11-7-14)22(23)24/h4-11H,12H2,1-3H3 |

InChI-Schlüssel |

HCHRHGJKCJJWKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.